HMN-154

Catalog No.
S530007
CAS No.
173528-92-2
M.F
C20H18N2O3S
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMN-154

CAS Number

173528-92-2

Product Name

HMN-154

IUPAC Name

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+

InChI Key

CIJCDFMGZYKSSC-VOTSOKGWSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3

Solubility

Soluble in DMSO

Synonyms

(E)-4-(2-(2-p-methoxy-benzene-sulfonamide) phenyl)(ethenyl ) pyridine, HMN 154, HMN-154

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3

Description

The exact mass of the compound (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine is 366.1038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In vitro Cytotoxic Activity

Studies have demonstrated that HMN-176 exhibits potent cytotoxicity against various human tumor cell lines, including breast cancer, non-small cell lung cancer, and ovarian cancer [2]. This cytotoxicity suggests HMN-176 may have the potential to kill cancer cells.

*Source: Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression [2] ()

Mechanism of Action

*Source: Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression [2] ()

HMN-154 is a benzenesulfonamide compound with the chemical identifier CAS 173528-92-2. It is primarily recognized for its anticancer properties, specifically targeting various cancer cell lines. The compound functions by inhibiting the DNA binding activity of nuclear factor Y subunit B, which is crucial for the expression of genes involved in cell proliferation and survival. This mechanism positions HMN-154 as a promising candidate in cancer therapeutics, particularly against tumors that exhibit high levels of nuclear factor Y activity .

  • Interaction with biological targets: If intended for pharmaceutical use, the compound might interact with specific enzymes or receptors in the body.
  • Antimicrobial activity: The compound could disrupt the cell membrane of bacteria or interfere with their metabolic processes.
  • Skin and eye irritation: The aromatic rings and the sulfonyl group might cause irritation upon contact.
  • Potential allergenicity: The methoxy group could be a potential allergen for some individuals.
Typical of sulfonamide compounds. Its primary reaction involves the formation of complexes with target proteins, notably nuclear factor Y subunit B and thymosin beta-10. The binding affinity of HMN-154 to these proteins disrupts their normal function, leading to apoptosis in cancer cells. Additionally, HMN-154 may participate in substitution reactions typical of aromatic sulfonamides, where the sulfonamide group can be replaced or modified under specific conditions .

The biological activity of HMN-154 has been extensively studied, particularly its cytotoxic effects on cancer cell lines. Notably, it exhibits potent inhibitory effects on KB (human cervical carcinoma) and colon38 (colon cancer) cells, with IC50 values of 0.0026 μg/mL and 0.003 μg/mL, respectively . This high potency underscores its potential as an effective anticancer agent. Furthermore, HMN-154's ability to inhibit the DNA binding of nuclear factor Y suggests that it may also impact other pathways related to cell growth and differentiation .

The synthesis of HMN-154 typically involves multi-step organic reactions starting from readily available aromatic compounds. A common method includes:

  • Formation of the Sulfonamide: An aromatic amine reacts with a sulfonyl chloride to form the benzenesulfonamide.
  • Functionalization: Subsequent steps involve functionalizing the aromatic ring to enhance biological activity, often through electrophilic aromatic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

These methods allow for modifications that can optimize the compound's efficacy and selectivity against cancer cells .

HMN-154 is primarily explored for its applications in cancer therapy due to its ability to inhibit tumor growth effectively. Its specific targeting of nuclear factor Y subunit B makes it a valuable tool in research aimed at understanding gene regulation in cancer. Additionally, it may serve as a lead compound for developing new anticancer drugs with improved efficacy and reduced side effects . Beyond oncology, potential applications in other diseases characterized by abnormal cell proliferation are also being investigated.

Interaction studies involving HMN-154 focus on its binding affinity to various proteins implicated in cellular processes. Notably, it has been shown to bind specifically to nuclear factor Y subunit B and thymosin beta-10, disrupting their functions and leading to reduced cell viability in cancer models. These interactions highlight HMN-154's role as a modulator of critical signaling pathways involved in cell cycle regulation and apoptosis . Further studies are required to elucidate additional molecular targets and pathways influenced by this compound.

Several compounds share structural similarities with HMN-154, particularly within the class of benzenesulfonamides. These include:

Compound NameCAS NumberBiological ActivityUnique Features
Sulfanilamide63-74-1AntibacterialFirst sulfonamide antibiotic
Benzensulfonamide98-77-1AntimicrobialBasic structure similar to HMN-154
Etoposide33419-42-0AnticancerTopoisomerase II inhibitor
Thymosin Beta-109051-81-8ImmunomodulatoryPlays a role in actin polymerization

HMN-154 stands out due to its specific action on nuclear factor Y subunit B, which is less common among other benzenesulfonamides that often target broader pathways or different mechanisms entirely . This specificity may lead to fewer side effects compared to traditional chemotherapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.10381361 g/mol

Monoisotopic Mass

366.10381361 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Tanaka H, Ohshima N, Hidaka H. Isolation of cDNAs encoding cellular

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